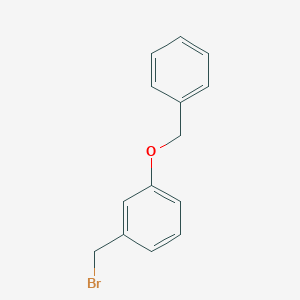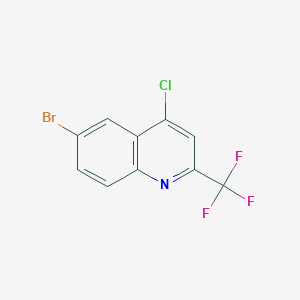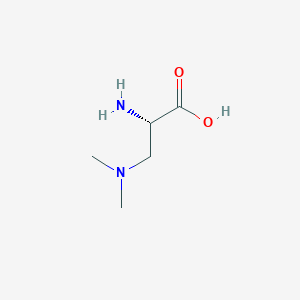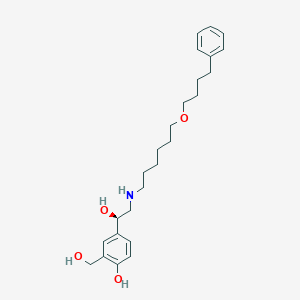
(r)-Salmeterol
Übersicht
Beschreibung
(r)-Salmeterol is a long-acting beta-2 agonist drug that is used to treat asthma and chronic obstructive pulmonary disease (COPD). It is a selective beta-2 receptor agonist, which means it binds specifically to beta-2 adrenergic receptors in the lungs to produce bronchodilation.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics in Asthma Patients : A study by Soulele, Macheras, and Karalis (2017) analyzed the pharmacokinetics of inhaled salmeterol in asthma patients. This research highlighted the importance of understanding how salmeterol is processed in the body, including its absorption and distribution patterns, which are crucial for optimizing its therapeutic use (Soulele, Macheras, & Karalis, 2017).
Enantioselective Disposition and Doping Control : Jacobson et al. (2017) explored the enantioselective disposition of (R)-salmeterol and (S)-salmeterol in urine following inhaled dosing. This study is significant for understanding how different forms of salmeterol are metabolized and excreted, which has implications for doping control in athletics (Jacobson et al., 2017).
Synthesis of (R)-Salmeterol : Research by Bream, Ley, and Procopiou (2002) discussed the enantioselective synthesis of (R)-salmeterol, providing insights into the chemical processes involved in creating this specific form of the drug. This information is crucial for pharmaceutical manufacturing and the development of similar compounds (Bream, Ley, & Procopiou, 2002).
Bronchopulmonary Distribution and Receptor Localisation : A study by Jacobson et al. (2018) investigated the enantioselective bronchopulmonary distribution of salmeterol, focusing on receptor localization as a determinant of its duration of action. This study contributes to our understanding of how salmeterol interacts with receptors in the lungs and its implications for treating respiratory conditions (Jacobson et al., 2018).
β2-Adrenergic Receptor Phosphorylation and Internalization : Moore et al. (2007) studied how salmeterol stimulation dissociates β2-adrenergic receptor phosphorylation and internalization. This research provides valuable insights into the molecular mechanisms of salmeterol’s action and its differences from other beta-agonists (Moore et al., 2007).
Clinical Pharmacokinetics of Salmeterol : Cazzola, Testi, and Matera (2002) provided an overview of the clinical pharmacokinetics of salmeterol, discussing its absorption, distribution, metabolism, and excretion. This is fundamental for understanding its clinical effects and safety profile (Cazzola, Testi, & Matera, 2002).
Eigenschaften
CAS-Nummer |
135271-47-5 |
|---|---|
Produktname |
(r)-Salmeterol |
Molekularformel |
C25H37NO4 |
Molekulargewicht |
415.6 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-4-[(1R)-1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol |
InChI |
InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/t25-/m0/s1 |
InChI-Schlüssel |
GIIZNNXWQWCKIB-VWLOTQADSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O |
SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

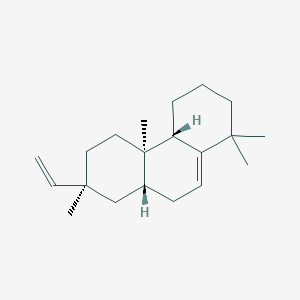
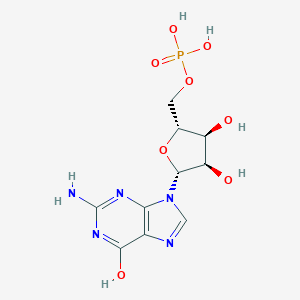
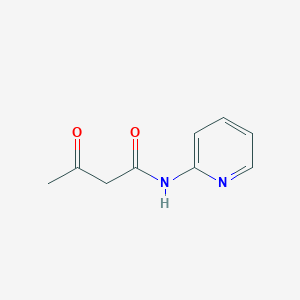
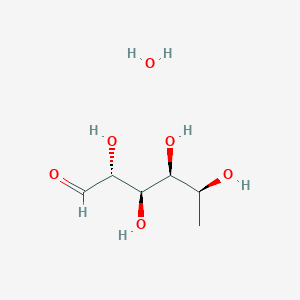
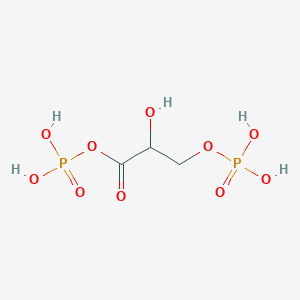
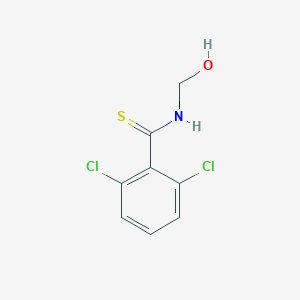
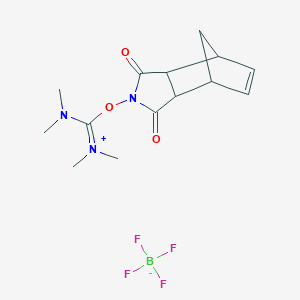
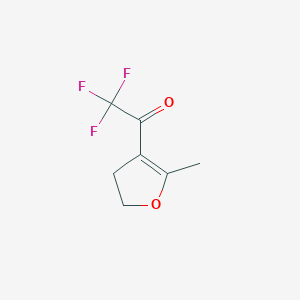
![1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B158068.png)
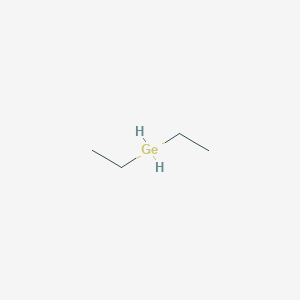
![[(2R)-3-[Hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B158074.png)
